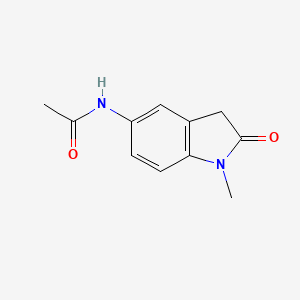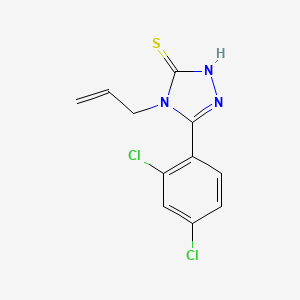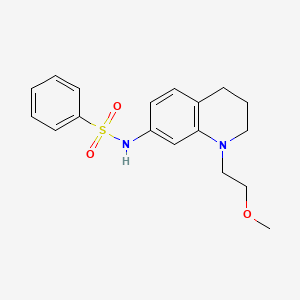![molecular formula C12H9ClN2S2 B2591996 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-09-9](/img/structure/B2591996.png)
3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile” is a chemical compound with the CAS Number: 338778-09-9 . It has a molecular weight of 281.81 .
Molecular Structure Analysis
The 3D-structure of the compound was confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Applications De Recherche Scientifique
Antiviral Properties
Research on isothiazole derivatives, including structures similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, has demonstrated significant antiviral activities. For instance, a study conducted by Romani et al. (2015) explored the structural, topological, and vibrational properties of an isothiazole derivatives series with antiviral activities, highlighting their potential to traverse biological membranes rapidly due to high polarity, which may explain their elevated antiviral activity. This research suggests that certain derivatives could be effective due to their ability to interact with biological membranes and possibly inhibit viral replication within cells (Romani et al., 2015).
Potential Chemotherapeutic Properties
Another study by Alzoman et al. (2015) on a closely related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, conducted spectroscopic investigations and molecular docking studies, indicating that the compound might exhibit inhibitory activity against certain proteins and act as a potential anti-diabetic compound. This research points towards the broader therapeutic applications of such compounds, extending beyond antiviral activities to include potential chemotherapeutic effects (Alzoman et al., 2015).
Structural and Biochemical Analysis
Furthermore, detailed structural and biochemical analyses of compounds structurally similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile have provided insights into their potential as inhibitors for specific biological targets. For example, Al-Wahaibi et al. (2019) identified a compound as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in steroid metabolism. The study involved crystal structure analysis and molecular docking experiments, revealing important intermolecular interactions that suggest the compound's potential for further drug design endeavors (Al-Wahaibi et al., 2019).
Antifungal Activity
Additionally, Schiff bases derived from isothiazole and pyrimidine structures have shown promising antifungal activities. A study by Qingcu (2014) synthesized Schiff bases from 3-methyl-4-amino-5-ethoxycarbonylmethyl sulfanyl-1,2,4-triazole and evaluated their antifungal properties against several vegetable pathogens, indicating better activities than some commercial antifungal agents. This underlines the potential of isothiazole derivatives in developing new antifungal agents (Qingcu, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2S2/c1-8-11(6-14)12(15-17-8)16-7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFADWRJMKREDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(dimethylamino)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2591919.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2591924.png)
![Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2591925.png)


![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)
![4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl ethyl sulfide](/img/structure/B2591933.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)